MMP-9 Inhibitor I
Overview
Description
MMP-9 Inhibitor I is a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9), a member of the gelatinase B family. MMP-9 is a zinc-dependent proteolytic enzyme involved in the degradation of the extracellular matrix, playing a crucial role in various physiological and pathological processes, including cancer invasion, metastasis, and angiogenesis . This compound is characterized by its cell-permeable and reversible inhibition properties, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of MMP-9 Inhibitor I involves multiple steps, including the preparation of key intermediates and the final coupling reactions. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to meet the demand for research and therapeutic applications .
Chemical Reactions Analysis
MMP-9 Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions involving the aromatic rings can lead to the formation of different analogs with varying inhibitory properties The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
MMP-9 Inhibitor I has a wide range of scientific research applications:
Mechanism of Action
MMP-9 Inhibitor I exerts its effects by binding to the active site of MMP-9, preventing the enzyme from interacting with its natural substrates. This inhibition is achieved through the coordination of the inhibitor’s hydroxamic acid group with the zinc ion in the active site of MMP-9 . The inhibitor also interacts with other residues in the active site, stabilizing the enzyme-inhibitor complex and blocking the catalytic activity. This mechanism effectively reduces the degradation of the extracellular matrix and modulates various signaling pathways involved in cancer progression and inflammation .
Comparison with Similar Compounds
MMP-9 Inhibitor I is unique due to its high selectivity and potency compared to other MMP inhibitors. Similar compounds include:
Batimastat: A broad-spectrum MMP inhibitor with less selectivity for MMP-9.
Marimastat: Another broad-spectrum inhibitor with a similar mechanism of action but lower selectivity.
Prinomastat: A selective inhibitor for MMP-2 and MMP-9 but with different pharmacokinetic properties.
CGS-27023A: A potent MMP inhibitor with a broader spectrum of activity. This compound stands out due to its reversible inhibition and higher selectivity for MMP-9, making it a valuable tool for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMBFWQBKEBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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